1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of 3-chloropyrazine with piperidine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Commonly used solvents include dichloromethane and ethanol, while catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is unique due to the presence of both a pyrazine ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12ClN3O2 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-2-7(6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
LUDPEYNHVHSUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
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